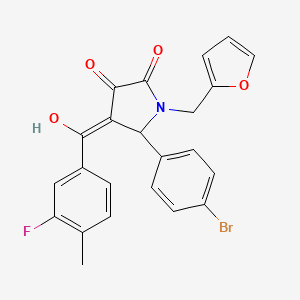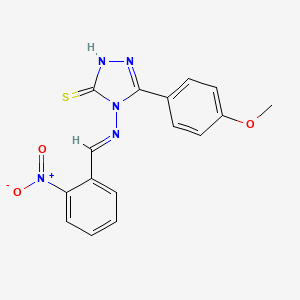![molecular formula C18H19N5OS B15085342 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone CAS No. 624724-40-9](/img/structure/B15085342.png)
3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone is a complex organic compound with the molecular formula C18H19N5OS and a molecular weight of 353.449 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical properties and applications in various fields of research and industry.
Vorbereitungsmethoden
The synthesis of 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone typically involves the reaction of 3-methylbenzaldehyde with 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl hydrazine under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Analyse Chemischer Reaktionen
3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or alkylating agents. This leads to the formation of substituted derivatives with varying functional groups.
Wissenschaftliche Forschungsanwendungen
3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Wirkmechanismus
The mechanism of action of 3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.
Vergleich Mit ähnlichen Verbindungen
3-Methylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone can be compared with other similar compounds, such as:
3-Methylbenzaldehyde [4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]hydrazone: This compound has a similar structure but contains a thiazole ring instead of a triazole ring, leading to different chemical and biological properties.
4-Methoxy-3-methylbenzaldehyde: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and applications.
3-Ethoxy-4-methoxybenzaldehyde: This derivative of vanillin has different functional groups, leading to distinct chemical behavior and uses.
Eigenschaften
CAS-Nummer |
624724-40-9 |
|---|---|
Molekularformel |
C18H19N5OS |
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
3-(4-ethoxyphenyl)-4-[(2E)-2-[(3-methylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N5OS/c1-3-24-16-9-7-15(8-10-16)17-20-21-18(25)23(17)22-19-12-14-6-4-5-13(2)11-14/h4-12,22H,3H2,1-2H3,(H,21,25)/b19-12+ |
InChI-Schlüssel |
QDQVMKKWIZFWII-XDHOZWIPSA-N |
Isomerische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=CC(=C3)C |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=CC(=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,5-dichlorophenyl)-2-({5-[(4-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B15085262.png)
![5-[4-(dimethylamino)phenyl]-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B15085269.png)

![4-(3-fluoro-4-methylbenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(4-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085277.png)
![3-(4-chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B15085282.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15085293.png)

![4-{[4-(benzyloxy)-3-methylphenyl]carbonyl}-1-[2-(diethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085308.png)
![1-(4-Bromophenyl)-3-(2,3-dihydrobenzo[B][1,4]dioxin-7-YL)-1H-pyrazole-5-carboxylic acid](/img/structure/B15085323.png)
![4-{(E)-[2-(2-methoxybenzoyl)hydrazono]methyl}phenyl 3-methylbenzoate](/img/structure/B15085333.png)
![4-[4-(Benzyloxy)-3-methylbenzoyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15085339.png)
![(5Z)-3-(4-fluorobenzyl)-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085340.png)

![(5Z)-5-{[3-(3-Chloro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15085356.png)
